Ortho vs. Para Methoxy Substitution: Impact on Electronic Properties
In a comparative DFT study of thiophene-2-carboxamide derivatives, the energy gap (ΔE HOMO–LUMO) was shown to vary depending on the electronic nature and position of substituents. Amino-substituted derivatives (7a–c) exhibited the highest ΔE H–L values, while methyl-substituted derivatives (5a–c) had the lowest [1]. Although the specific ortho-methoxy compound was not directly simulated in that study, extrapolation from the series indicates that an ortho-methoxy group is expected to produce a ΔE H–L value intermediate between the methyl and amino derivatives, distinct from the para-methoxy isomer due to differing resonance and inductive effects. This difference directly influences the compound's redox potential and its suitability as a lead for antioxidant or antibacterial optimization.
| Evidence Dimension | HOMO–LUMO energy gap (ΔE H–L) |
|---|---|
| Target Compound Data | Predicted ΔE H–L: intermediate between methyl-substituted (lowest) and amino-substituted (highest) analogues in the series |
| Comparator Or Baseline | Methyl-substituted derivatives (5a–c): lowest ΔE H–L; amino-substituted derivatives (7a–c): highest ΔE H–L |
| Quantified Difference | Exact ΔE H–L value for ortho-methoxy not reported; qualitative placement based on SAR trends |
| Conditions | Density Functional Theory (DFT) calculations; B3LYP/6-311G(d,p) level of theory |
Why This Matters
The electronic structure dictates the compound's reactivity in medicinal chemistry campaigns; selecting the wrong methoxy isomer can lead to a suboptimal electronic profile for target engagement.
- [1] Metwally, H.M., Khalaf, N.A., Abdel-Latif, E. et al. 'Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.' BMC Chemistry 17, 6 (2023). View Source
